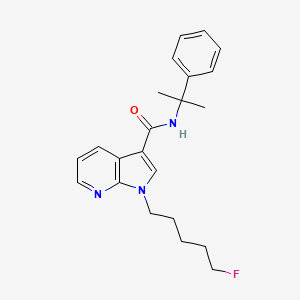

5F-Cumyl-P7aica

Description

Structure

3D Structure

Properties

CAS No. |

2171492-36-5 |

|---|---|

Molecular Formula |

C22H26FN3O |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C22H26FN3O/c1-22(2,17-10-5-3-6-11-17)25-21(27)19-16-26(15-8-4-7-13-23)20-18(19)12-9-14-24-20/h3,5-6,9-12,14,16H,4,7-8,13,15H2,1-2H3,(H,25,27) |

InChI Key |

MXJYOUMYJGNQEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C=CC=N3)CCCCCF |

Origin of Product |

United States |

Chemical Synthesis and Rigorous Structural Elucidation of 5f Cumyl P7aica

Methodologies for Laboratory-Scale Synthesis of 5F-Cumyl-P7aica and Analogues

The laboratory synthesis of 5F-Cumyl-P7aica was notably undertaken following its potential detection in Australia in 2016. nih.govecu.edu.auresearchgate.net Research efforts focused on producing the compound and its structural analogues, such as 5F-CUMYL-PICA and 5F-CUMYL-PINACA, to serve as analytical reference materials. nih.govresearchgate.net This "scaffold-hopping" approach, where core chemical structures are systematically altered, is common in the study of new psychoactive substances to understand how structural changes affect analytical and pharmacological properties. nih.govresearchgate.net

The synthesis allows for the production of pure reference material, which is crucial for the validation of analytical methods and for comparative studies with related compounds. nih.govnih.govresearchgate.net While detailed, step-by-step synthetic procedures are often proprietary or confined to the primary literature's experimental sections, the general approach involves coupling the 7-azaindole (B17877) core with the appropriate side chains. For 5F-Cumyl-P7aica, this involves attaching the 5-fluoropentyl group to the nitrogen of the pyrrolo[2,3-b]pyridine ring and creating an amide linkage to the cumyl (2-phenylpropan-2-yl) group at the 3-position of the core.

Advanced Spectroscopic and Spectrometric Techniques for Structural Confirmation

A suite of sophisticated analytical methods is required for the definitive identification of 5F-Cumyl-P7aica, particularly to distinguish it from its constitutional isomers like 5F-CUMYL-PINACA, where the only difference is the position of a nitrogen atom in the core structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 5F-Cumyl-P7aica. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule, allowing scientists to map out the precise arrangement of atoms and confirm the connectivity of the different structural components (the 7-azaindole core, the cumyl group, and the 5-fluoropentyl chain). nih.govnih.govresearchgate.net

Various NMR experiments are employed, including ¹H NMR and ¹³C NMR, alongside two-dimensional techniques like COSY, HSQC, and HMBC, to resolve complex structural questions. This comprehensive analysis is crucial for differentiating between isomers, which may have very similar mass spectra but distinct NMR profiles. nih.gov

Table 1: Key Analytical Techniques for 5F-Cumyl-P7aica Characterization

| Technique | Application | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Determines the chemical structure and connectivity of atoms. | nih.gov |

| GC-MS | Separates the compound from a mixture and provides a fragmentation pattern. | nih.govresearchgate.net |

Mass spectrometry (MS) is a core technique used to identify 5F-Cumyl-P7aica by determining its mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnih.gov Different ionization and analysis methods provide complementary data for a confident identification.

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is frequently used for the analysis of 5F-Cumyl-P7aica. nih.gov In this technique, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" characterized by specific fragment ions. For 5F-Cumyl-P7aica, key fragments include those corresponding to the loss of the cumyl group and other characteristic cleavages of the amide bond and side chain. This fragmentation pattern is essential for identification and differentiation from related compounds. nih.govresearchgate.net

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a softer ionization technique that typically keeps the protonated molecule [M+H]⁺ intact. researchgate.net This precursor ion is then isolated and fragmented to produce a product ion spectrum. This method is particularly useful for complex mixtures and biological samples. The fragmentation pathways can be precisely studied to confirm the structure of the parent compound. researchgate.netunibo.it

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), often utilizing a Quadrupole Time-of-Flight (QTOF) mass analyzer, provides highly accurate mass measurements of the parent molecule and its fragments. nih.govnih.gov This accuracy allows for the determination of the elemental composition of 5F-Cumyl-P7aica (C₂₂H₂₆FN₃O) with a high degree of confidence, which is a critical step in identifying an unknown compound. nih.govnih.govcaymanchem.com LC-HRMS is also essential for separating isomers, such as 5F-CUMYL-P7AICA and 5F-CUMYL-PINACA, which might not be easily resolved by GC, and for identifying metabolites in biological samples. nih.govnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name | Full Chemical Name |

|---|---|

| 5F-Cumyl-P7aica | 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |

| 5F-CUMYL-PICA | 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide |

| 5F-CUMYL-PINACA | 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |

| CUMYL-4CN-BINACA | 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |

| CUMYL-4CN-B7AICA | 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

| MDMB-CHMICA | Methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |

| Cumyl-PeGACLONE | 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-phenylpropanoate |

| AM-2201 | 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone |

| RCS-4 | (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone |

| 5F-AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |

Mass Spectrometry (MS) Characterization

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) has been instrumental in the characterization of 5F-Cumyl-P7aica. This technique combines the separation capabilities of liquid chromatography with the high-resolution and accurate-mass measurement capabilities of a QTOF mass spectrometer, making it a powerful tool for the identification of novel psychoactive substances (NPS).

In the analysis of 5F-Cumyl-P7aica, a prominent protonated molecular ion ([M+H]⁺) was observed at a mass-to-charge ratio (m/z) of 368.2086. The high-resolution nature of the QTOF analyzer allows for the determination of the elemental composition with a high degree of confidence. The fragmentation of the parent ion provides crucial structural information. For 5F-Cumyl-P7aica, the fragmentation spectrum is distinct from its isomers, such as 5F-CUMYL-PINACA. The 7-azaindole core of 5F-Cumyl-P7aica influences the fragmentation pattern, leading to a reversal in the relative abundance of major fragment ions compared to its indazole analog. Specifically, the fragment at m/z 250.13 is the base peak for 5F-Cumyl-P7aica, whereas the fragment at m/z 233.10 is the base peak for 5F-CUMYL-PINACA. A common fragment ion observed for cumyl-type synthetic cannabinoids is at m/z 119.08.

The retention time in the liquid chromatography system further aids in distinguishing between isomers. For instance, in one study, the retention time for 5F-Cumyl-P7aica was recorded at 6.280 minutes, which was distinct from its indole (B1671886) and indazole analogs. uni-freiburg.de This ability to separate and provide unique mass spectral data for isobaric compounds is a key advantage of LC-QTOF-MS in forensic and analytical chemistry. uni-freiburg.de The technique is also crucial for the identification of metabolites of 5F-Cumyl-P7aica in biological matrices, where major biotransformation steps include oxidative defluorination and monohydroxylation. acs.org

Table 1: Key LC-QTOF-MS Data for 5F-Cumyl-P7aica

| Analyte | Retention Time (min) | Protonated Molecular Ion ([M+H]⁺) m/z | Key Fragment Ions (m/z) |

| 5F-Cumyl-P7aica | 6.280 uni-freiburg.de | 368.2086 uni-freiburg.de | 250.13 (Base Peak), 233.10, 119.08 uni-freiburg.de |

Note: Retention times can vary based on the specific chromatographic conditions used.

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. While the specific IR spectrum for 5F-Cumyl-P7aica is not detailed in publicly available literature, general characteristics for similar synthetic cannabinoids can be inferred.

For related compounds, IR spectra typically show characteristic peaks for N-H stretching of the amide group, C-H stretching from alkyl and aromatic moieties, and strong absorptions from the carbonyl (C=O) group of the amide linker. Current time information in Van Buren County, US. The 7-azaindole core would also contribute to a complex pattern of absorptions in the fingerprint region of the spectrum. The differentiation between isomers like 5F-Cumyl-P7aica and 5F-CUMYL-PINACA via IR spectroscopy can be challenging due to their structural similarity, often requiring comparison with a reference standard.

Table 2: Expected Infrared (IR) Spectroscopy Data for 5F-Cumyl-P7aica

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic/Alkyl) | 3100-2850 |

| C=O Stretch (Amide) | ~1650 |

| C=C and C=N Stretch (Aromatic/Heterocyclic) | 1600-1450 |

| C-F Stretch | 1100-1000 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The structural characterization of 5F-Cumyl-P7aica has been supported by Raman spectroscopy. Current time information in Van Buren County, US.

Similar to IR spectroscopy, a detailed Raman spectrum for 5F-Cumyl-P7aica is not available in the public domain. However, one would expect to observe characteristic Raman shifts corresponding to the vibrations of the aromatic rings (phenyl and 7-azaindole), the cumyl group, and the amide linkage. The differentiation from its isomers would rely on subtle shifts in the vibrational frequencies and changes in the relative intensities of the Raman bands, particularly those associated with the heterocyclic core.

Table 3: Expected Raman Spectroscopy Data for 5F-Cumyl-P7aica

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing Modes | ~1000 |

| C=O Stretch (Amide) | ~1650 |

| Aromatic C-H Bending | 1200-1000 |

| C-C Stretching (Alkyl/Aromatic) | 1600-1300 |

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.

Synthetic cannabinoids, including 5F-Cumyl-P7aica, possess conjugated π-electron systems within their aromatic and heterocyclic structures, making them amenable to detection by UV/Vis spectroscopy. This technique is often used in conjunction with high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector. The UV spectrum can provide information about the nature of the chromophore. However, the UV spectra of many synthetic cannabinoids can be very similar, especially for isomers that share the same core chromophore. Therefore, while UV/Vis detection is a valuable tool for quantitative analysis and for indicating the presence of a synthetic cannabinoid, it is generally not sufficient for unambiguous identification without being coupled to a more specific technique like mass spectrometry.

Specific UV/Vis absorption maxima (λmax) for 5F-Cumyl-P7aica are not reported in the available literature.

Table 4: Expected Ultraviolet-Visible (UV/Vis) Spectroscopy Data for 5F-Cumyl-P7aica

| Wavelength Range (nm) | Expected Observation |

| 200-400 | Absorption due to π-π* transitions in the aromatic and heterocyclic rings. |

Pharmacological Characterization of 5f Cumyl P7aica and Its Cannabinoid Receptor Interactions

Cannabinoid Receptor Binding Affinities and Potency

The interaction of 5F-Cumyl-P7aica with cannabinoid receptors has been quantified through radioligand competition experiments, which determine the concentration of the compound required to displace a known radiolabeled ligand from the receptor. This binding affinity is typically expressed as the inhibitor constant (K_i).

Assessment of Cannabinoid Receptor Type 1 (CB1) Binding Kinetics (K_i values)

Research into the binding affinity of 5F-Cumyl-P7aica has shown its interaction with the CB1 receptor. In studies using tritiated radioligand competition experiments, 5F-Cumyl-P7AICA demonstrated a binding affinity (K_i) of 174 nM at the CB1 receptor. nih.govresearchgate.net This value places it within a range of related synthetic cannabinoids, although it possesses a comparatively lower affinity than its structural analogs, 5F-CUMYL-PINACA and 5F-CUMYL-PICA. nih.govresearchgate.net

Assessment of Cannabinoid Receptor Type 2 (CB2) Binding Kinetics

Similar experimental methods have been used to determine the binding kinetics of 5F-Cumyl-P7aica at the Cannabinoid Receptor Type 2 (CB2). nih.gov For the CB2 receptor, 5F-Cumyl-P7aica has a reported binding affinity (K_i) that is not explicitly quantified in all studies, but it is recognized as a potent agonist. nih.govnih.gov One source indicates a K_i value at the CB2 receptor, though specific numerical values can vary between different assay conditions.

Comparative Analysis of Binding Affinities with Endogenous Cannabinoids and Reference Synthetic Cannabinoids

To contextualize the potency of 5F-Cumyl-P7aica, its binding affinities are compared with those of endogenous cannabinoids and other well-characterized synthetic cannabinoids. Endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) have different binding profiles. AEA exhibits a K_i value of approximately 70-155 nM for the CB1 receptor and a significantly weaker affinity for the CB2 receptor. researchgate.netyoutube.com In contrast, 2-AG is considered a primary endogenous ligand for the CB2 receptor and also acts as a full agonist at the CB1 receptor. nih.govwikipedia.orgfrontiersin.org

Reference synthetic cannabinoids such as JWH-018 and CP 55,940 are known for their high affinity. JWH-018 displays high affinity for both CB1 (K_i = 3.38–9.00 nM) and CB2 (K_i = 2.94 nM) receptors. youtube.comtheshifters.it CP 55,940 is also a potent agonist with high affinity for both CB1 (K_i = 0.6–5.0 nM) and CB2 (K_i = 0.7–2.6 nM) receptors. tocris.comrndsystems.com Compared to these compounds, 5F-Cumyl-P7aica shows a lower binding affinity at the CB1 receptor. nih.govresearchgate.net The rank order of CB1 binding affinity for 5F-Cumyl-P7aica and its close analogs is: 5F-CUMYL-PINACA > 5F-CUMYL-PICA > 5F-CUMYL-P7AICA. nih.govresearchgate.net

| Compound | CB1 K_i (nM) | CB2 K_i (nM) |

|---|---|---|

| 5F-Cumyl-P7aica | 174 nih.govresearchgate.net | Data Varies |

| Anandamide (AEA) | ~70-155 researchgate.netyoutube.com | ~11,400 researchgate.net |

| 2-Arachidonoylglycerol (2-AG) | ~10,000 youtube.com | N/A |

| JWH-018 | 3.38 - 9.00 youtube.comtheshifters.it | 2.94 youtube.com |

| CP 55,940 | 0.6 - 5.0 tocris.comrndsystems.com | 0.7 - 2.6 tocris.comrndsystems.com |

| 5F-CUMYL-PINACA | 2.95 nih.gov | N/A |

| 5F-CUMYL-PICA | 16.7 nih.gov | N/A |

Functional Agonist Activity and Efficacy at Cannabinoid Receptors

Beyond binding to the receptor, the functional activity of a compound describes its ability to activate the receptor and elicit a biological response.

In Vitro Receptor Activation Assays (e.g., G-protein activation, cAMP assays, membrane potential assays)

The functional activity of 5F-Cumyl-P7aica has been evaluated using several in vitro assay formats. These include fluorescence-based plate reader membrane potential assays, which measure changes in cell membrane voltage upon receptor activation. nih.govresearchgate.net Other functional assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) levels and β-arrestin recruitment, have also been employed to characterize its activity. nih.gov These assays confirmed that 5F-Cumyl-P7aica acts as a full agonist at the CB1 receptor. nih.gov The functional effects are mediated through G-protein coupling, a hallmark of cannabinoid receptor activation. nih.gov

Determination of Half Maximal Effective Concentrations (EC50) and Maximal Efficacy (Emax)

The potency of a compound as an agonist is quantified by its half-maximal effective concentration (EC50), which is the concentration required to produce 50% of the maximum possible effect. The maximal efficacy (Emax) represents the maximum response a compound can elicit.

For 5F-Cumyl-P7aica, studies have determined it to be a potent and efficacious CB1 agonist with an EC50 value of 4.7 nM. nih.govresearchgate.net At the CB2 receptor, an EC50 of 11.3 nM has been reported. Despite having a lower binding affinity compared to its analogs, 5F-Cumyl-P7aica is still a potent agonist. nih.govresearchgate.net The rank order for functional potency at the CB1 receptor is consistent with the binding affinity: 5F-CUMYL-PINACA (EC50 = 0.43 nM) > 5F-CUMYL-PICA > 5F-CUMYL-P7AICA (EC50 = 4.7 nM). nih.govwikipedia.org

In comparison, the reference agonist CP 55,940 shows very high potency with EC50 values of 0.2 nM at CB1 and 0.3 nM at CB2. tocris.comrndsystems.com JWH-018 has EC50 values of 102 nM for human CB1 receptors and 133 nM for human CB2 receptors. youtube.com Endogenous cannabinoids like AEA are considered weak partial agonists at the CB2 receptor, while 2-AG is a full agonist at both CB1 and CB2 receptors. nih.govwikipedia.orgfrontiersin.org

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Efficacy (Emax) |

|---|---|---|---|

| 5F-Cumyl-P7aica | 4.7 nih.gov | 11.3 | Full Agonist nih.gov |

| 5F-CUMYL-PINACA | 0.43 nih.govwikipedia.org | 11.3 wikipedia.org | Full Agonist nih.gov |

| 5F-CUMYL-PICA | 2.0 nih.gov | N/A | Full Agonist nih.gov |

| JWH-018 | 102 youtube.com | 133 youtube.com | Full Agonist |

| CP 55,940 | 0.2 rndsystems.com | 0.3 rndsystems.com | Full Agonist researchgate.net |

Classification as a Full Agonist

5F-Cumyl-P7aica is characterized as a potent and efficacious full agonist at the cannabinoid type 1 (CB1) receptor. ecu.edu.aunih.govresearchgate.net In vitro functional assays, including those measuring cAMP inhibition and β-arrestin recruitment, have confirmed its status as a full agonist, with efficacy comparable to or exceeding that of other synthetic cannabinoids. nih.gov Studies using fluorescence-based membrane potential assays further substantiate its agonist activity at the CB1 receptor. nih.gov

Despite variations in binding affinity when compared to its structural analogs, 5F-Cumyl-P7aica demonstrates high potency in functional assays. nih.govresearchgate.net For instance, while its binding affinity for the CB1 receptor is lower than that of its indole (B1671886) and indazole counterparts, it still activates the receptor at nanomolar concentrations. nih.govnih.gov This potent agonist activity at the CB1 receptor is the primary mechanism behind its cannabimimetic effects. ecu.edu.aunih.gov

Table 1: Comparative Cannabinoid Receptor Activity

| Compound | CB1 Binding Affinity (Kᵢ, nM) | CB1 Functional Potency (EC₅₀, nM) |

|---|---|---|

| 5F-Cumyl-P7aica | 174 | 4.7 |

| 5F-Cumyl-PICA | 30.6 | 1.1 |

| 5F-Cumyl-PINACA | 2.95 | 0.43 |

Data sourced from Banister et al. (2018). ecu.edu.aunih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of 5F-Cumyl-P7aica and Related Analogues

The 7-azaindole (B17877) scaffold is a recognized bioisostere in medicinal chemistry, and its incorporation into cannabinoid structures has been a subject of structure-activity relationship (SAR) investigations. researchgate.netnih.gov For 7-azaindole derivatives, substitutions at positions 1, 3, and 5 of the ring system are generally considered key sites for modulating pharmacological activity. nih.gov

Influence of Peripheral Substituents on Cannabinoid Receptor Activity

In the case of 5F-Cumyl-P7aica, the peripheral substituents are critical to its interaction with cannabinoid receptors. The N-pentyl chain with a terminal fluorine (5F) and the cumyl group linked via a carboxamide are defining features. While direct SAR studies varying the cumyl group on the 7-azaindole core are limited, research on broader classes of synthetic cannabinoids shows that bulky moieties in the pendant side chain significantly influence potency. acs.org The cumyl group itself is a feature of several potent synthetic cannabinoids, indicating its favorable interaction with the receptor's binding pocket. researchgate.net The terminal fluorine on the pentyl chain is another common modification in synthetic cannabinoids, often included to enhance binding affinity and potency.

Exploration of Core Scaffold Variations in 7-Azaindole Series

The core scaffold is a primary determinant of a synthetic cannabinoid's pharmacological profile. 5F-Cumyl-P7aica belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) series, which is a structural isomer of the more common indole and indazole core structures. researchgate.netnih.gov

Comparative studies have demonstrated a clear structure-activity relationship linked to this core variation. When keeping the peripheral substituents constant, the rank order for both CB1 binding affinity and functional activity is consistently: indazole > indole > 7-azaindole. ecu.edu.aunih.govresearchgate.net Specifically, 5F-Cumyl-PINACA (indazole core) is the most potent, followed by 5F-Cumyl-PICA (indole core), with 5F-Cumyl-P7AICA (7-azaindole core) being the least potent of the three, though still a highly potent agonist. ecu.edu.aunih.govresearchgate.net

This trend is supported by broader findings across a larger library of synthetic cannabinoids, which show that compounds with an indazole core are generally of equal or greater potency than their indole or 7-azaindole counterparts. acs.org Research on other 7-azaindole type compounds confirms that they typically exhibit lower binding affinity and functional activity at the CB1 receptor compared to their indazole analogs. unibo.it

Table 2: Impact of Core Scaffold on CB1 Receptor Potency

| Core Scaffold | Compound Example | General CB1 Potency Range (EC₅₀) |

|---|---|---|

| Indazole | 5F-Cumyl-PINACA | 2.33–159 nM |

| Indole | 5F-Cumyl-PICA | 32.9–330 nM |

| 7-Azaindole | 5F-Cumyl-P7aica | 64.0–5475 nM |

General potency ranges sourced from Cannaert et al. (2020). acs.org

In Vivo Pharmacological Effects in Preclinical Animal Models

Neurophysiological and Somatic Responses (e.g., hypothermia, bradycardia)

In preclinical animal models, 5F-Cumyl-P7aica has been shown to produce potent cannabimimetic effects consistent with CB1 receptor activation. ecu.edu.aunih.gov One of the hallmark physiological responses observed in mice is a significant induction of hypothermia. ecu.edu.auresearchgate.net This effect was demonstrated to be mediated through a CB1-dependent mechanism. ecu.edu.aunih.gov In one study, administration of the compound resulted in a substantial decrease in core body temperature. ecu.edu.au The pig has also been identified as a suitable animal model for studying the metabolic patterns of cumyl-5F-P7AICA under controlled conditions. uni-saarland.denih.gov

Modulation of Locomotor Activity

5F-Cumyl-P7aica has been observed to modulate physical activity in animal models. nih.gov Specifically, in mice, it produces a time- and dose-dependent depression of locomotor activity. nih.gov The peak depressant effects were noted to occur between 10 and 40 minutes following administration. nih.gov For example, a 0.5 mg/kg dose caused a reduction in locomotor activity that began within 20 minutes and persisted for approximately one hour. nih.gov

Table 3: Summary of Preclinical In Vivo Effects of 5F-Cumyl-P7aica

| Effect | Animal Model | Key Finding | Citation |

|---|---|---|---|

| Hypothermia | Mouse | Induces a 6°C drop in body temperature at 3 mg/kg. | ecu.edu.aunih.govresearchgate.net |

| Locomotor Activity | Mouse | Causes dose-dependent depression of activity (ED₅₀ = 0.45±0.06 mg/kg). | nih.gov |

Elucidation of Cannabinoid Receptor Type 1 (CB1)-Mediated Mechanisms

The compound 5F-Cumyl-P7aica is classified as a synthetic cannabinoid receptor agonist (SCRA) and is structurally distinguished by its 7-azaindole core. nih.govresearchgate.net Research into its pharmacological profile has focused on its interaction with cannabinoid receptors, particularly the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system and mediates the primary psychoactive effects of cannabinoids. nih.govnih.govmdpi.com

Studies have been conducted to determine the binding affinity and functional activity of 5F-Cumyl-P7aica at the CB1 receptor. nih.govresearchgate.net Radioligand competition experiments and fluorescence-based membrane potential assays have been utilized to quantify these interactions. nih.govresearchgate.net In these assays, 5F-Cumyl-P7aica demonstrated its capacity to bind to and activate the CB1 receptor, confirming its status as a CB1 agonist. nih.govnih.gov

Research comparing 5F-Cumyl-P7aica to its indole (5F-CUMYL-PICA) and indazole (5F-CUMYL-PINACA) analogues revealed that while all three are potent and efficacious CB1 agonists, 5F-Cumyl-P7aica has a comparatively lower binding affinity and functional activity. nih.govresearchgate.net The rank order for both CB1 binding affinity and functional potency was determined to be 5F-CUMYL-PINACA > 5F-CUMYL-PICA > 5F-Cumyl-P7aica. nih.govresearchgate.net Despite its lower affinity in this comparison, it is still considered a potent agonist. nih.govnih.gov

The primary mechanism of action for CB1 receptor agonists involves coupling to pertussis toxin-sensitive G-proteins, predominantly Gi/Go. nih.govmdpi.com Activation of the CB1 receptor by an agonist like 5F-Cumyl-P7aica initiates an intracellular signaling cascade. nih.gov The Gi alpha subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govresearchgate.net Studies have confirmed that 5F-Cumyl-P7aica functions as a full agonist, stimulating cAMP at nanomolar concentrations. nih.gov Further research has shown it acts as a full agonist in β-arrestin recruitment assays as well. nih.gov

In vivo studies in mice have provided further evidence of the CB1-mediated effects of 5F-Cumyl-P7aica. The compound was found to induce potent cannabimimetic effects, specifically a significant decrease in body temperature (hypothermia). nih.govresearchgate.net This hypothermic effect was demonstrated to be dependent on the CB1 receptor, as it could be reversed by a CB1 antagonist. researchgate.net

Interactive Data Table: CB1 Receptor Binding and Functional Activity

The following table summarizes the in vitro pharmacological data for 5F-Cumyl-P7aica and related compounds at the human CB1 receptor.

| Compound | CB1 Binding Affinity (K_i, nM) | CB1 Functional Potency (EC_50, nM) |

| 5F-Cumyl-P7aica | 174 | 4.7 |

| 5F-CUMYL-PICA | 20.3 | 0.81 |

| 5F-CUMYL-PINACA | 2.95 | 0.43 |

| Data sourced from Banister et al. (2018). nih.gov |

Metabolic Pathways and Biotransformation of 5f Cumyl P7aica

In Vitro Metabolic Investigations Using Hepatic Systems

The primary method for studying the metabolism of 5F-Cumyl-P7aica involves the use of hepatic systems, which simulate the metabolic environment of the liver. These in vitro models, including pooled human liver microsomes (pHLM) and human hepatocytes, are instrumental in identifying the metabolic fate of the parent compound.

Pooled Human Liver Microsome (pHLM) Assays for Phase I Metabolism

Pooled human liver microsomes are a subcellular fraction of the liver containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes, which are responsible for Phase I metabolism. Assays using pHLM are a standard approach for the initial identification of metabolic pathways.

In typical pHLM assays, 5F-Cumyl-P7aica is incubated with pHLM in the presence of co-substrates necessary for enzymatic activity, such as an NADPH-regenerating system. frontiersin.org Studies have employed concentrations of 10 μg/mL of the substrate with 1 mg/mL of pHLM, incubated for approximately one hour at 37°C to simulate physiological conditions. frontiersin.orgresearchgate.net These experiments have successfully generated and characterized numerous Phase I metabolites, providing reference data essential for confirming findings from authentic human samples. d-nb.info The primary reactions observed in these assays include hydroxylation, oxidative defluorination, and amide hydrolysis. frontiersin.orguni-saarland.de The functionality of such assays is often confirmed using a positive control, like the synthetic cannabinoid UR-144, to ensure the metabolic activity of the microsomal batch. dntb.gov.ua

Table 1: Typical pHLM Incubation Parameters for 5F-Cumyl-P7aica Metabolism Studies

| Parameter | Value | Source(s) |

|---|---|---|

| Substrate | 5F-Cumyl-P7aica | frontiersin.orgresearchgate.net |

| Substrate Concentration | ~10 µg/mL | frontiersin.org |

| Enzyme Source | Pooled Human Liver Microsomes (pHLM) | frontiersin.orgresearchgate.netmdpi.com |

| pHLM Concentration | ~1 mg/mL | frontiersin.org |

| Incubation Temperature | 37°C | frontiersin.orgmdpi.com |

| Incubation Time | ~60 minutes | frontiersin.orguni-saarland.de |

Human Hepatocyte Incubation Studies for Comprehensive Metabolite Profiling

For a more comprehensive understanding of a compound's metabolism, including both Phase I and Phase II reactions, studies often utilize cryopreserved human hepatocytes. This model is considered highly valuable as it more closely mimics the complex environment of the intact liver cell, containing a full suite of metabolic enzymes and cofactors. frontiersin.org While pHLM assays are excellent for identifying CYP450-mediated metabolites, hepatocyte incubations can provide a more complete metabolic profile, which has proven successful in predicting the major urinary metabolites for numerous synthetic cannabinoids. frontiersin.orgnih.gov

The methodology involves incubating the target compound with thawed and prepared human hepatocytes over a time course, for instance, at intervals of 0, 1, 3, and 5 hours. This allows for the tracking of metabolite formation over time. Following incubation, the reaction is stopped, and the resulting mixture is analyzed to identify the generated metabolites. This approach has been recommended for determining the metabolism of new synthetic cannabinoids over other models like human liver microsomes alone. frontiersin.org

Identification and Characterization of Phase I Metabolites

Phase I metabolism of 5F-Cumyl-P7aica involves chemical modifications that introduce or expose functional groups on the parent molecule. These reactions primarily serve to increase the water solubility of the compound, preparing it for subsequent Phase II conjugation or direct excretion. The main Phase I biotransformations identified for 5F-Cumyl-P7aica are hydroxylation, amide hydrolysis, and hydrolytic defluorination. uni-saarland.de

Hydroxylation, the addition of a hydroxyl (-OH) group, is a predominant Phase I metabolic pathway for 5F-Cumyl-P7aica and many other cumyl-derivative synthetic cannabinoids. frontiersin.orguni-saarland.de This reaction can occur at various positions on the molecule. In vitro studies consistently show that monohydroxylation is a major initial step, often followed by further oxidation to form dihydroxylated metabolites. frontiersin.orgresearchgate.net In vivo, these monohydroxylated metabolites can also undergo subsequent Phase II conjugation with glucuronic acid or sulfate (B86663). The identification of various hydroxylated metabolites underscores the significance of this pathway in the biotransformation of 5F-Cumyl-P7aica. uni-saarland.de

A key and abundant metabolic pathway for 5F-Cumyl-P7aica is initiated by the removal of the fluorine atom from the 5-fluoropentyl chain. frontiersin.org This process is often referred to as oxidative or hydrolytic defluorination. frontiersin.orguni-saarland.de This initial defluorination step is frequently followed by further oxidation of the pentyl chain, leading to the formation of a carboxylic acid metabolite. frontiersin.org The resulting defluorinated and carboxylated metabolite has been identified as a particularly important and sensitive marker for detecting the consumption of 5F-Cumyl-P7aica.

Table 2: Summary of Major Phase I Metabolic Reactions for 5F-Cumyl-P7aica

| Metabolic Reaction | Description | Key Resulting Metabolites | Source(s) |

|---|---|---|---|

| Hydroxylation | Addition of one or more hydroxyl (-OH) groups to the parent molecule. | Monohydroxylated and dihydroxylated metabolites. | frontiersin.orgresearchgate.netuni-saarland.de |

| Amide Hydrolysis | Cleavage of the amide bond, splitting the molecule. | Amide hydrolysis products. | uni-saarland.de |

| Hydrolytic Defluorination | Removal of the fluorine atom from the 5-fluoropentyl side chain, often followed by oxidation. | Defluorinated/carboxylated metabolites. | frontiersin.orguni-saarland.de |

Compound Reference Table

| Compound Name | Abbreviation/Synonym |

|---|---|

| 5F-Cumyl-P7aica | 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, CUMYL-5F-P7AICA |

N-Dealkylation Metabolites

N-dealkylation, the removal of the pentyl group from the 7-azaindole (B17877) core, is a recognized metabolic pathway for 5F-Cumyl-P7aica. This process can be followed by other reactions, such as hydroxylation and subsequent conjugation. In studies comparing various in vitro and in vivo models, N-dealkylation combined with monohydroxylation and sulfation was detected in both rat and pig models. nih.gov For structurally related synthetic cannabinoids like 5F-CUMYL-PICA, dealkylation of the 5-fluoropentyl chain is also a primary metabolic pathway. rti.org Research on other fluorinated cumyl-derivatives has also identified N-dealkylation as a more common metabolic step for compounds with a fluorinated tail chain. researchgate.net

Oxidation to Carboxylic Acid Metabolites

A significant metabolic transformation for 5F-Cumyl-P7aica involves the oxidation of the 5-fluoropentyl side chain. This process typically begins with oxidative defluorination, which is then followed by carboxylation to form a pentanoic acid metabolite. nih.govnih.gov This defluorinated and carboxylated metabolite has been identified as a crucial marker for detecting 5F-Cumyl-P7aica consumption in human urine samples due to its sensitivity. nih.gov The formation of a carboxylic acid metabolite is a common pathway for many synthetic cannabinoids. For instance, the structurally similar 5F-CUMYL-PICA also undergoes oxidation of its N-pentyl chain to a carboxylic acid metabolite. nih.gov

Dihydrodiol Metabolite Formation

In vitro studies have demonstrated the formation of dihydrodiol metabolites of 5F-Cumyl-P7aica. researchgate.net This metabolic reaction involves the addition of two hydroxyl groups to the molecule. However, it is noteworthy that while dihydroxylated metabolites were observed in in vitro assays using human liver microsomes, they were not detected in in vivo samples from human casework. nih.govnih.gov This suggests that dihydrodiol formation may be a minor pathway in humans or that these metabolites are rapidly cleared or further metabolized in the body. Dihydrodiol formation has also been noted as a biotransformation pathway for other related synthetic cannabinoids. researchgate.net

Characterization of Phase II Conjugates (e.g., glucuronides, sulfates)

Following phase I metabolism, the resulting metabolites of 5F-Cumyl-P7aica can undergo phase II conjugation to increase their water solubility and facilitate their excretion. The primary phase II metabolites identified are glucuronide and sulfate conjugates. nih.gov Specifically, monohydroxylated metabolites are often conjugated with glucuronic acid or sulfate. nih.govnih.gov In vivo metabolic profiling in pig models has shown that monohydroxylation followed by sulfation or glucuronidation is an abundant metabolic pathway. nih.gov The detection of these conjugated metabolites can serve as additional markers for confirming the intake of 5F-Cumyl-P7aica. nih.govresearchgate.net

In Vivo Metabolic Profiling in Animal Models

Animal models have been instrumental in understanding the metabolic fate of 5F-Cumyl-P7aica. Studies in rats and pigs have provided valuable insights that complement human data.

In a study involving oral administration to a rat, urine collected over 24 hours revealed metabolites formed through oxidative defluorination followed by carboxylation, as well as N-dealkylation combined with monohydroxylation and sulfation. nih.govuni-saarland.de

A more extensive study was conducted in pigs, where the animals received the compound via inhalation. nih.gov The metabolic profile in pigs was found to closely predict the human metabolic pattern. nih.govresearchgate.net Key metabolic reactions observed in pigs included oxidative defluorination, monohydroxylation, ketone formation, and carboxylation. uni-saarland.de Furthermore, the parent compound was still detectable in the animal models, alongside its metabolites. nih.gov

Comparative Metabolism Studies with Structurally Related Synthetic Cannabinoids

The metabolism of 5F-Cumyl-P7aica shares common pathways with other cumyl-derivative synthetic cannabinoids, particularly its indole (B1671886) analogue, 5F-CUMYL-PINACA.

In vitro studies comparing 5F-Cumyl-P7aica with 5F-CUMYL-PINACA and other related compounds using human liver microsomes revealed that hydroxylation is a major biotransformation for all these derivatives, often followed by dihydroxylation. nih.gov For the fluorinated compounds, including 5F-Cumyl-P7aica and 5F-CUMYL-PINACA, oxidative defluorination and subsequent carboxylation are prominent metabolic steps. researchgate.netnih.gov

A key finding from these comparative studies is that some metabolic transformations can lead to structurally identical metabolites. nih.gov For example, the dealkylation and subsequent hydroxylation of the pentyl chain in CUMYL-PICA and the 5-fluoropentyl chain in 5F-CUMYL-PICA can result in the formation of the same metabolite. rti.org This underscores the importance of identifying unique metabolites to differentiate between the intake of closely related synthetic cannabinoids. The 7-azaindole core of 5F-Cumyl-P7aica does, however, lead to some distinct fragmentation patterns in mass spectrometry compared to the indole or indazole cores of compounds like 5F-CUMYL-PICA and 5F-CUMYL-PINACA, which aids in their differentiation. researchgate.net

Stability of 5F-Cumyl-P7aica and its Metabolites in Biological Matrices

The stability of 5F-Cumyl-P7aica and its metabolites in biological samples is a critical consideration for forensic and clinical toxicology. A study on the postmortem stability in pigs investigated the concentrations of 5F-Cumyl-P7aica and its N-pentanoic acid metabolite in various tissues and fluids over three days. nih.gov The results indicated that both the parent compound and its metabolite are relatively stable in postmortem specimens, with only minor concentration changes observed in most matrices. nih.gov

General stability studies on synthetic cannabinoids have shown that metabolites are often more stable in urine than in blood, and that freezer storage is generally preferable to refrigeration or room temperature for long-term stability. ojp.govnii.ac.jp For some synthetic cannabinoids, metabolites with a terminal ester moiety have been found to be less stable. nii.ac.jp In an authentic fatality case, 5F-Cumyl-P7aica was quantifiable in both blood and urine samples, with concentrations of 2.8 ng/mL and 3.1 ng/mL, respectively, demonstrating its detectability in these matrices. researchgate.net

Interactive Data Table: Summary of 5F-Cumyl-P7aica Metabolism

| Metabolic Pathway | Description | Observed In | Key Findings | Citations |

| N-Dealkylation | Removal of the 5-fluoropentyl chain. | In vivo (rat, pig) | Often occurs in combination with hydroxylation and sulfation. | nih.gov |

| Oxidation to Carboxylic Acid | Oxidative defluorination of the pentyl chain followed by oxidation to a carboxylic acid. | In vitro, In vivo (human, rat, pig) | The resulting N-pentanoic acid metabolite is a sensitive marker for consumption. | nih.govnih.govnih.gov |

| Dihydrodiol Formation | Addition of two hydroxyl groups. | In vitro | Detected in human liver microsome studies but not in human in vivo samples. | researchgate.netnih.gov |

| Phase II Conjugation | Formation of glucuronide and sulfate conjugates of phase I metabolites. | In vitro, In vivo (human, pig) | Primarily involves monohydroxylated metabolites to aid in excretion. | nih.govnih.gov |

Analytical Methodologies for Detection and Quantification of 5f Cumyl P7aica and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating 5F-Cumyl-P7aica and its metabolites from complex biological matrices such as blood and urine. This separation is critical for accurate identification and quantification.

Gas Chromatography (GC)

Gas chromatography is a widely used technique in forensic toxicology for the analysis of synthetic cannabinoids. For compounds like 5F-Cumyl-P7aica, GC offers high-resolution separation. However, the thermal stability of the analyte is a significant consideration, as some synthetic cannabinoids can degrade at the high temperatures used in GC injectors and columns.

While specific GC parameters for 5F-Cumyl-P7aica are not extensively documented in publicly available literature, methods developed for its isomers and related compounds, such as 5F-CUMYL-PICA, provide valuable insights. For instance, a GC-MS/MS method for 5F-CUMYL-PICA reported a retention time of 9.796 minutes. nih.gov The use of specific capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, is common for the analysis of such compounds. The temperature program of the GC oven is optimized to ensure adequate separation from other matrix components and potential isomers. nih.gov

Liquid Chromatography (LC)

Liquid chromatography, particularly when coupled with mass spectrometry, has become a primary tool for the analysis of synthetic cannabinoids and their metabolites. nih.gov LC methods are advantageous as they are performed at lower temperatures, thus avoiding the potential for thermal degradation of the analyte.

Ultra-High-Performance Liquid Chromatography (UHPLC) is an advanced form of LC that uses smaller particle size columns (typically under 2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.netbohrium.com A validated UHPLC-MS/MS method has been successfully developed and applied for the quantification of 5F-Cumyl-P7aica in blood and urine samples. researchgate.netbohrium.com This method demonstrated high sensitivity and selectivity, which is crucial for detecting the low concentrations often found in biological specimens. researchgate.netbohrium.com

Mass Spectrometric Detection and Identification Methods

Mass spectrometry is an indispensable tool for the definitive identification and quantification of 5F-Cumyl-P7aica and its metabolites. It is typically used in conjunction with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the analysis of synthetic cannabinoids, electron ionization (EI) is a common ionization technique. The mass spectra produced by EI often show extensive fragmentation and may lack a prominent molecular ion, which can be a challenge for identification. nih.gov However, the fragmentation pattern is typically reproducible and can be used for library matching. nih.gov For 5F-CUMYL-PICA, a related compound, the molecular ion was observed at m/z 367, with major product ions at m/z 249, 206, and 119. nih.gov The differentiation of isomers, such as 5F-Cumyl-P7aica and 5F-CUMYL-PINACA, can be challenging with GC-MS alone and often relies on differences in retention times and subtle variations in their mass spectra. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of 5F-Cumyl-P7aica and its metabolites in biological fluids. researchgate.netnih.gov LC-MS methods typically employ electrospray ionization (ESI), which is a soft ionization technique that usually results in a prominent protonated molecule [M+H]+, aiding in the determination of the molecular weight.

A study on a fatality involving 5F-Cumyl-P7aica utilized a fully validated ultra-high-performance liquid chromatography–triple quadrupole-tandem mass spectrometry (UHPLC–QqQ–MS/MS) method for its quantification in blood and urine. researchgate.net This method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 0.1 ng/mL in both matrices. researchgate.net The method also showed good accuracy and precision, with recoveries ranging from 88–107%. researchgate.net

For the identification of metabolites, liquid chromatography-high resolution mass spectrometry (LC-HRMS) is particularly valuable. researchgate.netnih.gov In human urine samples, major biotransformation pathways for 5F-Cumyl-P7aica were identified as oxidative defluorination followed by carboxylation, and monohydroxylation followed by sulfation and glucuronidation. nih.gov The defluorinated and carboxylated metabolite was found to be a key marker for sensitive detection. nih.gov

Below are data tables summarizing the findings from relevant research.

Table 1: UHPLC-MS/MS Method Validation Parameters for 5F-Cumyl-P7aica Quantification

| Parameter | Blood | Urine | Reference |

|---|---|---|---|

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | researchgate.net |

| Coefficient of Determination (r²) | > 0.9991 | > 0.9988 | researchgate.net |

| Intra- and Interday Accuracy | < 15% | < 15% | researchgate.net |

| Intra- and Interday Precision | < 15% | < 15% | researchgate.net |

| Recovery | 88–107% | 88–107% | researchgate.net |

Table 2: GC-MS/MS Parameters for a Related Compound (5F-CUMYL-PICA)

| Parameter | Value | Reference |

|---|---|---|

| Retention Time | 9.796 min | nih.gov |

| Molecular Ion (m/z) | 367 | nih.gov |

| Major Product Ions (m/z) | 249, 206, 119 | nih.gov |

| Limit of Detection (LOD) | 0.1 ng/mL | nih.gov |

Table 3: Identified Human Metabolites of 5F-Cumyl-P7aica

| Metabolic Pathway | Key Metabolite(s) | Importance | Reference |

|---|---|---|---|

| Oxidative defluorination and Carboxylation | Defluorinated and carboxylated metabolite | Sensitive detection marker | nih.gov |

| Monohydroxylation | Monohydroxylated metabolite | Recommended for higher specificity | nih.gov |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for the identification and structural elucidation of 5F-Cumyl-P7aica and its metabolites. This method is particularly valuable because synthetic cannabinoids are often completely broken down in the body, making the detection of parent compounds challenging. nih.gov

In studies of human urine samples from abstinence control cases, LC-HRMS was instrumental in identifying various phase I and phase II metabolites of 5F-Cumyl-P7aica. nih.gov Research has revealed that major biotransformation pathways in humans include oxidative defluorination followed by carboxylation, as well as monohydroxylation followed by sulfation and glucuronidation. nih.gov The defluorinated and carboxylated metabolite has been identified as a crucial marker for ensuring sensitive detection of 5F-Cumyl-P7aica consumption. nih.gov For enhanced specificity, it is recommended to also monitor for a monohydroxylated metabolite. nih.gov Further research has utilized LC-HRMS in conjunction with other methods like Nuclear Magnetic Resonance (NMR) spectroscopy to characterize and differentiate 5F-Cumyl-P7aica from its isomers, such as 5F-CUMYL-PINACA. unifr.ch

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used method for both the detection and quantification of 5F-Cumyl-P7aica in various biological specimens due to its high sensitivity and selectivity. researchgate.net Fully validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been established for this purpose. researchgate.net

This technique has been successfully applied in forensic investigations, including fatal intoxication cases. In one such case, LC-MS/MS was used to determine the concentration of 5F-Cumyl-P7aica in postmortem blood and urine samples, which were found to be 2.8 ng/mL and 3.1 ng/mL, respectively. researchgate.net The methodology often involves liquid-liquid extraction of the compound from alkalinized samples using a solvent like ethyl acetate, with a deuterated internal standard such as JWH 018-d11 used for quantification. researchgate.net Furthermore, LC-MS/MS is employed in multi-analyte screening methods designed to detect a wide array of new psychoactive substances (NPS), including 5F-Cumyl-P7aica, in blood samples. unifi.itresearchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) serves as a vital analytical tool for the structural characterization of 5F-Cumyl-P7aica and the analysis of its metabolites. This high-resolution mass spectrometry technique provides accurate mass measurements, which are essential for identifying unknown compounds and confirming the structures of known ones.

LC-QTOF-MS has been used to analyze and propose fragmentation patterns for 5F-Cumyl-P7aica, contributing to a better understanding of its chemical properties. researchgate.net In some applications, it is used for the quantitative analysis of the parent compound and its primary metabolites, such as the N-pentanoic acid metabolite, in biological matrices like blood. uni-saarland.de The technique is also a cornerstone of untargeted metabolomics studies, which aim to discover new biomarkers of drug intake by analyzing the complete set of metabolites in a sample. uzh.ch

Method Validation Parameters for Analytical Reliability

To ensure that the results of toxicological analyses are accurate, reproducible, and reliable, the analytical methods used must undergo a thorough validation process. This involves evaluating several key performance characteristics.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. Establishing these limits is fundamental for detecting low concentrations of 5F-Cumyl-P7aica, which is often present in trace amounts in biological samples.

Validated methods have demonstrated the ability to detect and quantify 5F-Cumyl-P7aica at sub-nanogram per milliliter levels. For instance, a UHPLC-MS/MS method established a lower limit of quantification (LLOQ) of 0.1 ng/mL for both blood and urine. researchgate.net Another study utilizing LC-QTOF-MS reported an LOD of 0.06 ng/mL and an LLOQ of 0.5 ng/mL for 5F-Cumyl-P7aica in blood. uni-saarland.de

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 5F-Cumyl-P7aica

| Analytical Method | Matrix | LOD | LOQ/LLOQ | Source(s) |

| UHPLC-MS/MS | Blood, Urine | Not Reported | 0.1 ng/mL | researchgate.net |

| LC-QTOF-MS | Blood | 0.06 ng/mL | 0.5 ng/mL | uni-saarland.de |

Assessment of Accuracy and Precision

Accuracy refers to the closeness of a measured value to a known or accepted value, while precision describes the closeness of repeated measurements to each other. Both are critical for ensuring the reliability of quantitative results. These parameters are typically assessed at multiple concentration levels within the analytical range.

For the UHPLC-MS/MS quantification of 5F-Cumyl-P7aica in blood and urine, validation criteria required that intra- and interday accuracy and precision did not exceed 15%. researchgate.net This indicates a high degree of reliability and reproducibility for the method.

Table 2: Accuracy and Precision Data for 5F-Cumyl-P7aica Analysis

| Analytical Method | Matrix | Parameter | Value | Source(s) |

| UHPLC-MS/MS | Blood, Urine | Intra- and Interday Accuracy | ≤ 15% deviation | researchgate.net |

| UHPLC-MS/MS | Blood, Urine | Intra- and Interday Precision | ≤ 15% RSD | researchgate.net |

| RSD: Relative Standard Deviation |

Evaluation of Recovery and Matrix Effects in Diverse Biological Specimens

Biological samples like blood and urine are complex mixtures containing numerous endogenous substances that can interfere with the analysis. The matrix effect is the alteration of an analyte's ionization efficiency due to these co-eluting substances, potentially leading to ion suppression or enhancement and, consequently, inaccurate quantification. nih.govmedipharmsai.com Recovery is a measure of the efficiency of the extraction process used to isolate the analyte from the sample matrix. biotage.com

In a validated UHPLC-MS/MS method for 5F-Cumyl-P7aica, the extraction recovery from blood and urine was found to be between 88% and 107%. researchgate.net The matrix effects for the same method were determined to be in the range of 89% to 119%, indicating that while some matrix interference is present, it is managed to a degree that allows for reliable quantification. researchgate.net

Table 3: Recovery and Matrix Effect Data for 5F-Cumyl-P7aica

| Analytical Method | Matrix | Recovery | Matrix Effect | Source(s) |

| UHPLC-MS/MS | Blood, Urine | 88% - 107% | 89% - 119% | researchgate.net |

Development and Validation of Urinary Consumption Markers and Biomarkers

The detection of 5F-Cumyl-P7aica consumption is often challenging due to the extensive metabolism of the parent compound, which may be present at very low or undetectable levels in urine. nih.gov Consequently, the development and validation of reliable urinary consumption markers, primarily focusing on its metabolites, are crucial for forensic and clinical toxicology.

Research has identified several major in vivo biotransformation pathways for 5F-Cumyl-P7aica in humans. These include oxidative defluorination followed by carboxylation, as well as monohydroxylation succeeded by sulfation and glucuronidation. nih.gov Based on these metabolic routes, specific metabolites have been proposed and evaluated as potential biomarkers for consumption.

One significant study involving the analysis of human urine samples using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) identified key metabolites that serve as sensitive and specific markers. nih.gov The metabolite formed through oxidative defluorination and subsequent carboxylation was found to be a particularly important marker for sensitive detection. nih.govnih.gov For enhanced specificity, it is recommended to also monitor for a monohydroxylated metabolite. nih.govnih.gov The major metabolic pathways and resulting key urinary biomarkers are summarized in the table below.

| Metabolic Pathway | Resulting Metabolite Biomarker | Significance |

| Oxidative Defluorination & Carboxylation | Defluorinated/Carboxylated Metabolite | Recommended for sensitive detection of 5F-Cumyl-P7aica intake. nih.gov |

| Monohydroxylation | Monohydroxylated Metabolite | Recommended for increasing the specificity of detection. nih.gov |

| Sulfation | Sulfated Conjugates | Phase II metabolite indicating biotransformation. nih.gov |

| Glucuronidation | Glucuronide Conjugates | Phase II metabolite indicating biotransformation and facilitating excretion. nih.gov |

A validated ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method has been established for the quantification of 5F-Cumyl-P7aica in biological samples, with a lower limit of quantification of 0.1 ng/mL in urine. nih.gov This demonstrates the analytical feasibility of detecting and quantifying the parent compound, although its metabolites remain the more reliable long-term markers.

Application of Untargeted Metabolomics for Novel Marker Identification

Untargeted metabolomics represents a powerful, hypothesis-free approach to discover novel biomarkers of drug consumption by analyzing the global metabolic profile of a biological sample. hilarispublisher.comnih.gov This technique is particularly valuable in the context of new psychoactive substances (NPS) like 5F-Cumyl-P7aica, where the full metabolic fate may not be completely understood and traditional targeted methods might miss unexpected or novel metabolites. nih.govnumberanalytics.com

The application of untargeted metabolomics for identifying novel urinary markers of 5F-Cumyl-P7aica consumption would involve a systematic workflow. This process is outlined in the table below, which details the typical stages of an untargeted metabolomics study in a forensic context.

| Stage | Description | Instrumentation/Technique |

| Sample Collection & Preparation | Urine samples are collected from confirmed users of 5F-Cumyl-P7aica and a control group (non-users). Samples are prepared to extract a broad range of metabolites. | Standard urine collection protocols; solvent extraction; solid-phase extraction. |

| Data Acquisition | The prepared samples are analyzed to generate comprehensive metabolic profiles. High-resolution mass spectrometry is crucial for accurately measuring the mass of thousands of metabolites. | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), such as LC-QTOF-MS or LC-Orbitrap-MS. nih.govnih.gov |

| Data Processing & Statistical Analysis | Complex datasets are processed to align peaks, normalize data, and identify statistically significant differences (features) between the user and control groups. | Specialized software for feature detection and alignment; multivariate statistical analyses (e.g., PCA, PLS-DA). nih.gov |

| Biomarker Identification & Verification | Features that are significantly elevated or exclusively present in the user group are selected as potential biomarker candidates. Their chemical structures are then elucidated. | Tandem Mass Spectrometry (MS/MS) for structural fragmentation analysis; comparison with synthesized reference standards. |

While specific studies applying untargeted metabolomics to 5F-Cumyl-P7aica are not yet prevalent in published literature, the methodology has been successfully used to identify novel biomarkers for other drugs of abuse, including other synthetic cannabinoids. news-medical.netresearchgate.netforensicmag.com For instance, this approach has led to the identification of new metabolites for substances like GHB, which, similar to NPS, has a short detection window for the parent compound. nih.gov By applying this strategy to 5F-Cumyl-P7aica, researchers could potentially uncover minor but more stable metabolites or even endogenous metabolites that are significantly altered upon the drug's consumption, thereby expanding the window of detection and the reliability of urinary testing.

Forensic Epidemiology and Prevalence of 5f Cumyl P7aica

Occurrence in Seized Herbal Mixtures and Recreational Products

5F-Cumyl-P7aica was first formally identified by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in February 2015. wikipedia.org As a pyrrolo[2,3-b]pyridine-3-carboxamide based synthetic cannabinoid, it represents a "scaffold-hopping" analogue, a molecular modification designed to circumvent existing drug laws that often target specific core chemical structures. ecu.edu.auresearchgate.net

Forensic laboratory analyses have confirmed its presence in various recreational products. In early 2017, it was identified in 'spice-like' herbal mixtures seized in Germany. wikipedia.org Similarly, following its putative detection in Australia in 2016, a subsequent investigation confirmed its presence in a seized herbal product branded "Rasta King". researchgate.netnih.gov

Synthetic cannabinoids like 5F-Cumyl-P7aica are typically sprayed onto or mixed with plant material to be smoked. nih.gov This method of preparation can lead to an inconsistent and non-uniform distribution of the active compound within the product. While less common, some products are made to resemble hashish. The active compounds are also increasingly found in e-liquids for use in electronic cigarettes, a trend that poses a significant risk due to the high potency of many synthetic cannabinoids. nih.gov

Detection in Biological Specimens from Forensic Casework

The detection of 5F-Cumyl-P7aica and its metabolites in biological samples is crucial for clinical and forensic investigations. Due to extensive metabolism, the parent compound is often not detectable in urine, making the identification of specific metabolites essential for confirming consumption. nih.gov

Incidence in Urine Samples

The analysis of urine is a primary method for monitoring SCRA use, particularly in contexts like abstinence control. A 2018 study detailed the identification of 5F-Cumyl-P7aica metabolites in three human urine samples from such casework. nih.gov The major metabolic pathways identified in humans involve oxidative defluorination followed by carboxylation, as well as monohydroxylation followed by sulfation and glucuronidation. nih.gov The defluorinated and carboxylated metabolite was highlighted as a key marker for sensitive detection. nih.gov

In a fatal case reported in Poland, the concentration of the parent compound 5F-Cumyl-P7aica in urine was quantified at 3.1 ng/mL. researchgate.net

Frequency in Blood and Serum Samples

Blood and serum samples are critical in determining recent use and impairment, especially in driving under the influence of drugs (DUID) cases and postmortem investigations. The first report of the quantification of 5F-Cumyl-P7aica in authentic forensic case blood samples came from a fatal intoxication in Poland in late 2019. researchgate.net The concentration in blood was determined to be 2.8 ng/mL. researchgate.net In another fatal case involving multiple substances, a concentration of < 0.1 ng/mL of 5F-Cumyl-P7aica was detected. researchgate.net

The table below summarizes the reported concentrations of 5F-Cumyl-P7aica in biological samples from forensic casework.

| Sample Type | Concentration (ng/mL) | Case Type | Country | Year | Citation |

| Blood | 2.8 | Fatality | Poland | 2019 | researchgate.net |

| Urine | 3.1 | Fatality | Poland | 2019 | researchgate.net |

| Blood | < 0.1 | Mixed Intoxication Fatality | N/A | <2021 | researchgate.net |

| Urine | Metabolites Detected | Abstinence Control | Switzerland | <2018 | nih.gov |

Identification in Postmortem Samples

Postmortem investigations provide critical data on the role of specific substances in fatalities. A key case is the death in Poland associated with 5F-Cumyl-P7aica consumption, where the compound was successfully quantified in postmortem blood and urine samples, establishing its contribution to the fatal outcome. researchgate.net

The interpretation of postmortem concentrations can be complicated by postmortem redistribution (PMR), where drugs move from tissues with high concentrations into the blood and other tissues after death. nih.gov While data on 5F-Cumyl-P7aica in humans is limited, a systematic study using a pig model investigated the PMR of "cumyl-5F-P7AICA". nih.gov The study found that the compound and its N-pentanoic acid metabolite appeared to be relatively stable in postmortem specimens, suggesting that concentrations may not be significantly affected by redistribution processes. nih.gov This finding is crucial for accurately interpreting toxicological results in fatalities where this compound is detected.

Geographical and Temporal Trends in Prevalence

The prevalence of 5F-Cumyl-P7aica shows a clear geographical and temporal pattern, typical of many NPS that appear in waves in different regions.

2015: First identified by the EMCDDA, signaling its arrival on the European drug market. wikipedia.org

2016: Putatively detected in Australia, indicating its spread to another continent. ecu.edu.aunih.gov

2017: Confirmed in seized herbal mixtures in Germany. wikipedia.org

2018: Metabolites identified in Swiss forensic casework, confirming its use in that population. nih.gov

2019: Implicated in a fatal intoxication in Poland, highlighting its potential for severe harm. researchgate.net

This timeline illustrates a westward and global spread following its initial appearance, a common trajectory for new synthetic cannabinoids as manufacturing and distribution networks evolve.

Impact of Legislative Measures on the Emergence and Distribution of 5F-Cumyl-P7aica

The emergence of 5F-Cumyl-P7aica is directly linked to legislative efforts to control the proliferation of synthetic cannabinoids. As authorities in various countries implemented bans on specific chemical structures, clandestine manufacturers responded by creating novel compounds—like 5F-Cumyl-P7aica—that were not explicitly covered by existing laws. researchgate.netmdpi.com This process of "scaffold hopping" involves modifying the core structure of a molecule (e.g., from an indole (B1671886) to a 7-azaindole) to create a substance that is technically legal until it can be specifically identified and scheduled. ecu.edu.auresearchgate.net

For example, the appearance of new SCRA products in New Zealand followed a 2014 law that prohibited several structural classes, including the more common indole- and indazole-3-carboxamides. researchgate.net In the United States, 5F-CUMYL-P7AICA is now controlled as a Schedule I substance, reflecting a legislative response to its identification and potential for abuse. caymanchem.comnih.gov This reactive cycle—where legislation prompts chemical innovation by illicit producers—is a defining characteristic of the NPS market and a primary driver behind the distribution and evolution of compounds like 5F-Cumyl-P7aica. mdpi.com

Future Directions in Research on 5f Cumyl P7aica

Advanced Pharmacological Profiling and Receptor Signaling Pathways

Initial pharmacological studies have characterized 5F-Cumyl-P7aica as a potent agonist of the cannabinoid type 1 (CB1) receptor. researchgate.net Research has demonstrated its high binding affinity and functional activity at this receptor, which is responsible for the psychoactive effects of cannabinoids. researchgate.netecu.edu.au However, a more granular understanding of its interaction with cannabinoid receptors and other potential biological targets is necessary.

Future research should focus on a more advanced pharmacological profile, including investigations into biased agonism. This phenomenon, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-mediated pathways), could explain the varied and severe adverse effects observed with some synthetic cannabinoids compared to THC. Studies have indicated that 5F-Cumyl-P7aica is a full agonist in β-arrestin functional assays, a pathway linked to receptor desensitization and internalization. nih.gov A comprehensive analysis of its signaling bias at the CB1 receptor is a crucial next step.

Furthermore, screening for off-target activity at other receptors and ion channels is essential. While many synthetic cannabinoids primarily target CB1 and CB2 receptors, interactions with other neurological pathways could contribute to their complex and often unpredictable toxicological profiles. nih.gov

Table 1: Comparative Cannabinoid Receptor Binding and Functional Activity

| Compound | CB1 Receptor Binding Affinity (Kᵢ, nM) | CB1 Receptor Functional Activity (EC₅₀, nM) |

| 5F-Cumyl-P7aica | 174 | 4.7 |

| 5F-Cumyl-PICA | - | 1.3 |

| 5F-Cumyl-PINACA | 2.95 | 0.43 |

Data sourced from Banister et al. (2018). researchgate.netecu.edu.au

Comprehensive In Vivo Toxicokinetic and Metabolic Studies

Understanding how 5F-Cumyl-P7aica is absorbed, distributed, metabolized, and excreted (ADME) is fundamental for both clinical and forensic toxicology. In vitro studies using human liver microsomes have identified major metabolic pathways, including hydroxylation and dihydroxylation. For fluorinated compounds like 5F-Cumyl-P7aica, oxidative defluorination followed by carboxylation are also significant biotransformation steps. nih.gov

In vivo studies in humans have confirmed these findings, identifying major metabolites in urine resulting from oxidative defluorination, carboxylation, monohydroxylation, and subsequent glucuronidation or sulfation. nih.gov The identification of specific and sensitive biomarkers of consumption is a key outcome of this research. For instance, the defluorinated and carboxylated metabolite has been highlighted as an important marker for sensitive detection, while monitoring a monohydroxylated metabolite is recommended for higher specificity. nih.gov

Future research should aim for more comprehensive in vivo toxicokinetic studies. A controlled pig study on cumyl-5F-P7AICA investigated its postmortem stability, providing valuable data for the interpretation of postmortem toxicological findings. uni-saarland.de Similar controlled studies are needed to fully characterize its pharmacokinetic profile, including its volume of distribution and elimination half-life, which can help in understanding the duration of its effects and its potential for accumulation in the body.

Table 2: Major In Vivo Metabolic Pathways of 5F-Cumyl-P7aica in Humans

| Metabolic Reaction | Description |

| Oxidative Defluorination | Removal of the fluorine atom from the 5-fluoropentyl chain and its replacement with a hydroxyl group. |

| Carboxylation | Oxidation of the terminal methyl group of the cumyl moiety to a carboxylic acid. |

| Monohydroxylation | Addition of a hydroxyl group to the molecule, often on the cumyl or pentyl moiety. |

| Glucuronidation | Conjugation of a glucuronic acid molecule to a hydroxylated metabolite, increasing water solubility for excretion. |

| Sulfation | Conjugation of a sulfate (B86663) group to a hydroxylated metabolite, also aiding in excretion. |

Data sourced from Staeheli et al. (2018). nih.gov

Development of Predictive Models for Novel Synthetic Cannabinoid Identification

The rapid emergence of new synthetic cannabinoids necessitates the development of predictive models to anticipate the structures and potential toxicities of future NPS. In silico toxicology and machine learning approaches are becoming increasingly valuable in this field. researchgate.net These computational methods can predict various properties of a chemical based on its structure, including its metabolic fate, receptor binding affinity, and potential for adverse effects. nih.govresearchgate.neteuropa.eu

Data from well-characterized synthetic cannabinoids like 5F-Cumyl-P7aica are invaluable for training and validating these predictive models. mdpi.com For example, detailed metabolic data from in vitro and in vivo studies of 5F-Cumyl-P7aica can help refine algorithms that predict the biotransformation of other, yet-to-be-seen, synthetic cannabinoids. nih.gov Similarly, its pharmacological data can be used to build quantitative structure-activity relationship (QSAR) models that predict the potency and psychoactive potential of new compounds. mdpi.com

Future research should focus on integrating data from compounds like 5F-Cumyl-P7aica into these advanced computational frameworks. This will enhance the ability of forensic and public health agencies to proactively identify and assess the risks of emerging NPS, potentially reducing the time it takes to implement regulatory controls and public health interventions. mdpi.com

Interdisciplinary Research on the Societal and Forensic Implications of Emerging NPS

The rise of synthetic cannabinoids, including 7-azaindole (B17877) derivatives like 5F-Cumyl-P7aica, has significant societal and forensic implications. nih.govwikipedia.org These substances are often marketed as "legal highs" and can have severe health consequences for users, ranging from psychiatric effects like psychosis to life-threatening cardiovascular and neurological events. nih.govresearchgate.net The constant evolution of these compounds presents a major challenge for law enforcement and forensic laboratories, who must continually update their analytical methods to detect new substances. nih.gov

Future research in this area should be interdisciplinary, bringing together chemists, toxicologists, social scientists, and public health experts. There is a need for enhanced forensic intelligence to track the emergence and spread of specific compounds like 5F-Cumyl-P7aica and its analogs. This includes monitoring online markets, analyzing seizure data, and identifying trends in use.

Furthermore, research into the societal impact of these substances is crucial for developing effective public health responses. nih.gov This includes understanding the motivations for use, the populations most at risk, and the most effective strategies for prevention and harm reduction. The study of the health effects of cannabis and cannabinoids can provide some context, but the unique and often more severe consequences of synthetic cannabinoid use require dedicated investigation. nationalacademies.org The lower metabolic reactivity observed in some 7-azaindole derivatives compared to their indazole counterparts may have implications for their detection window and potential for prolonged effects, a factor that warrants further investigation from both a clinical and forensic perspective. nih.govunibo.it

Q & A

Q. What experimental methodologies are recommended for assessing the CB1 receptor binding affinity and functional activity of 5F-Cumyl-P7AICA?

- Answer : Use radioligand competition assays (e.g., displacement of [³H]CP55,940) to determine Ki values for CB1 binding affinity. Pair this with functional assays such as fluorescence-based membrane potential assays (e.g., FLIPR) to measure EC₅₀ values for agonist efficacy. These dual approaches reconcile discrepancies between binding affinity (Ki = 2.95–174 nM) and functional potency (EC₅₀ = 0.43–4.7 nM), as observed in scaffold-hopping analogs like 5F-Cumyl-P7AICA .

Q. How does 5F-Cumyl-P7AICA induce hypothermia in murine models, and what controls are necessary to validate CB1-specific mechanisms?

- Answer : Administer 5F-Cumyl-P7AICA (e.g., 3 mg/kg i.p.) and monitor core body temperature using telemetry. To confirm CB1 dependency, pre-treat animals with a selective CB1 antagonist (e.g., SR141716A). A 6°C temperature drop in mice is characteristic of CB1-mediated effects, distinguishing it from off-target or thermoregulatory pathways .

Q. What analytical techniques are suitable for identifying 5F-Cumyl-P7AICA and its metabolites in biological matrices?

- Answer : Use liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for untargeted metabolite screening. For quantification, validate an LC-MS/MS method targeting parent compounds and phase I metabolites (e.g., hydroxylated, defluorinated, or hydrolyzed derivatives). Urine samples should prioritize detection of M07 (alkyl chain-hydroxylated metabolite) due to its diagnostic specificity .

Advanced Research Questions

Q. How do structural modifications in 7-azaindole synthetic cannabinoids (e.g., 5F-Cumyl-P7AICA vs. 5F-Cumyl-PINACA) influence metabolic stability and detection windows?